Dichlorobis(cyclopentylamine)platinum

Description

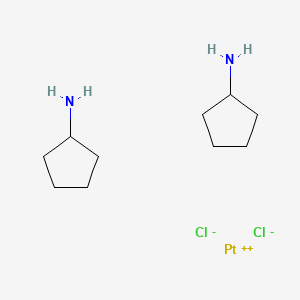

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

38780-36-8 |

|---|---|

Molecular Formula |

C10H22Cl2N2Pt |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

cyclopentanamine;platinum(2+);dichloride |

InChI |

InChI=1S/2C5H11N.2ClH.Pt/c2*6-5-3-1-2-4-5;;;/h2*5H,1-4,6H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

XKVGJMMDBBIVBQ-UHFFFAOYSA-L |

SMILES |

C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |

Other CAS No. |

56846-69-6 38780-36-8 |

Synonyms |

cis-dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum, (SP-4-1)-isomer dichlorobis(cyclopentylamine)platinum, 195Pt-labeled, (SP-4-2)-isomer NSC 170898 |

Origin of Product |

United States |

Synthesis, Structural Elucidation, and Advanced Chemical Characterization

Synthetic Methodologies for Dichlorobis(cyclopentylamine)platinum

The synthesis of this compound isomers is grounded in established principles of platinum coordination chemistry. The choice of starting materials and reaction conditions is paramount in directing the synthesis towards the desired isomer.

Established Synthetic Routes and Methodological Optimizations

The most common precursor for the synthesis of cis-dichlorobis(cyclopentylamine)platinum is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis is typically achieved through the reaction of an aqueous solution of K₂[PtCl₄] with two equivalents of cyclopentylamine (B150401). The reaction proceeds via the successive substitution of the chloride ligands by the cyclopentylamine ligands.

A general reaction scheme is as follows:

K₂[PtCl₄] + 2 C₅H₁₀NH₂ → cis-[PtCl₂(C₅H₁₀NH₂)₂] + 2 KCl

Optimization of this reaction often involves controlling the temperature and reaction time to maximize the yield of the cis isomer and minimize the formation of byproducts. The product, being sparingly soluble in water, can be isolated by filtration.

The synthesis of the trans isomer is generally not as direct. It is often achieved through the isomerization of the cis form. This transformation can be induced by heating the cis isomer in a suitable solvent or through photochemical methods. The mechanism of isomerization involves a dissociative or associative pathway, leading to the thermodynamically more stable trans configuration.

Stereoselective Synthesis and Isomer Control (cis- and trans-Configurations)

The control over the formation of either the cis or trans isomer is a critical aspect of the synthesis. The synthesis of the cis isomer is favored when starting from K₂[PtCl₄] due to the trans effect, where the chloride ligand directs the incoming amine ligand to the cis position.

For the stereoselective synthesis of the trans isomer, alternative strategies can be employed. One such method involves starting with a platinum(II) complex that already has the amine ligands in a trans arrangement, such as trans-[Pt(C₅H₁₀NH₂)₂(H₂O)₂]²⁺, followed by the introduction of chloride ions. Another approach is the photochemical isomerization of the cis complex, where irradiation with ultraviolet light can promote the conversion to the trans isomer. researchgate.net

Purity Assessment Techniques in Academic Synthesis

The purity of the synthesized this compound isomers is crucial for their subsequent characterization and study. Several analytical techniques are employed to assess the purity of the synthesized compounds.

Elemental analysis (CHN analysis) is a fundamental method used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the theoretical values calculated for the molecular formula of the compound.

High-performance liquid chromatography (HPLC) can be utilized to separate the cis and trans isomers and to detect any impurities. The choice of the stationary and mobile phases is critical for achieving good separation.

Melting point determination is another technique used to assess purity. A pure crystalline solid will have a sharp and well-defined melting point, whereas the presence of impurities will typically result in a broadened and depressed melting point range.

Advanced Spectroscopic and Structural Elucidation Techniques

The definitive identification and structural characterization of the cis and trans isomers of this compound are accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic platinum(II) complexes in solution. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the cyclopentylamine ligands.

The chemical shifts of the protons and carbons in the cyclopentyl ring can differ between the cis and trans isomers due to the different anisotropic effects of the chloride and amine ligands. In ¹H NMR, the protons on the carbon atom adjacent to the nitrogen (α-protons) are particularly sensitive to the geometry of the complex. It has been observed in similar platinum-amine complexes that the N-H protons in the cis isomer often appear at a slightly lower field compared to the trans isomer. researchgate.net

¹⁹⁵Pt NMR spectroscopy is also highly informative. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands and their geometric arrangement. Generally, the ¹⁹⁵Pt chemical shift for the cis isomer is found at a lower field (more negative ppm value) compared to the corresponding trans isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dichlorobis(cycloalkylamine)platinum Complexes (Data presented is based on analogous cycloalkylamine platinum complexes and serves as a reference.)

| Isomer | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| cis | ¹H (N-H ) | ~5.5 - 6.5 |

| ¹H (α-CH ) | ~3.0 - 3.5 | |

| ¹³C (α-C ) | ~50 - 55 | |

| trans | ¹H (N-H ) | ~5.0 - 6.0 |

| ¹H (α-CH ) | ~2.8 - 3.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination Confirmation

FT-IR spectroscopy is used to confirm the coordination of the cyclopentylamine ligand to the platinum center and to distinguish between the cis and trans isomers based on their vibrational modes. The coordination of the amine group to the platinum atom leads to a shift in the N-H stretching and bending vibrations compared to the free ligand.

The key vibrational bands of interest include:

N-H stretching vibrations: Typically observed in the region of 3100-3300 cm⁻¹. The number and position of these bands can differ between the cis and trans isomers due to differences in hydrogen bonding and symmetry.

Pt-N stretching vibrations: These vibrations occur in the far-infrared region, typically between 400 and 500 cm⁻¹, and are direct evidence of the coordination of the nitrogen atom to the platinum center.

Pt-Cl stretching vibrations: Also found in the far-infrared region (around 300-340 cm⁻¹), these bands are sensitive to the geometry of the complex. A cis isomer, having C₂ᵥ symmetry, will exhibit two infrared-active Pt-Cl stretching bands, whereas a trans isomer, with D₂ₕ symmetry, will show only one.

Table 2: Key FT-IR Vibrational Frequencies for Dichlorobis(amine)platinum(II) Complexes (Data presented is based on analogous amine platinum complexes and serves as a reference.)

| Isomer | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| cis | ν(N-H) | 3100 - 3300 |

| δ(NH₂) | ~1560 - 1580 | |

| ν(Pt-N) | ~450 - 500 | |

| ν(Pt-Cl) | Two bands, ~310 - 340 | |

| trans | ν(N-H) | 3100 - 3300 |

| δ(NH₂) | ~1550 - 1570 | |

| ν(Pt-N) | ~430 - 480 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound(II). The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For platinum(II) complexes, these transitions are typically ligand-to-metal charge transfer (LMCT) bands and d-d transitions. Although specific spectral data for this compound is not detailed in the provided search results, the analysis of related platinum complexes shows that theoretical calculations can be used to help assign the experimental peaks found in UV-Vis spectra. researchgate.net

The technique is also instrumental in monitoring the complex's behavior in solution. For instance, periodic stability tests can be conducted using UV-Vis spectroscopy to observe any changes in the coordination sphere over time. Furthermore, kinetic studies, such as those involving ligand substitution, frequently employ stopped-flow UV-Vis spectroscopy to monitor reaction rates by observing the change in absorbance as the complex's environment is altered.

| Transition Type | Description | Typical Wavelength Range | Information Gained |

|---|---|---|---|

| d-d Transitions | Excitation of an electron from a filled or partially filled d-orbital to an empty d-orbital on the platinum center. | 350-450 nm (Often weak) | Provides information on the ligand field strength and geometry of the complex. |

| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital (e.g., from Cl⁻ or amine) to an empty d-orbital on the platinum center. | 200-350 nm (Typically intense) | Reveals details about the electronic interaction between the ligands and the platinum metal center. |

X-ray Crystallography for Solid-State Structure Determination and Ambiguity Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound(II), this technique is crucial for resolving any structural ambiguities, most notably confirming the cis versus trans isomeric configuration. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, allowing for the exact placement of the platinum atom, the two chloride ligands, and the two cyclopentylamine ligands. unipi.itscholaris.ca

This analysis provides unambiguous proof of the square planar geometry around the Pt(II) center and yields precise data on bond lengths (e.g., Pt-Cl and Pt-N distances) and bond angles (e.g., Cl-Pt-Cl, N-Pt-N, and Cl-Pt-N angles), which are fundamental to understanding the steric and electronic properties of the molecule.

| Parameter | Description | Significance for this compound(II) |

|---|---|---|

| Crystal System & Space Group | The basic repeating unit and symmetry operations of the crystal lattice. | Defines the packing arrangement of the molecules in the solid state. |

| Bond Lengths (e.g., Pt-N, Pt-Cl) | The distance between the nuclei of two bonded atoms. | Indicates the strength and nature of the coordinate bonds. |

| Bond Angles (e.g., N-Pt-N) | The angle formed between three connected atoms. | Confirms the square planar geometry and reveals any steric strain or distortion from the ideal 90° angles. |

| Isomeric Confirmation | Determination of the relative positions of ligands. | Provides definitive proof of the cis configuration. |

¹⁹⁵Pt NMR for Mechanistic Insights into Reactivity

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for characterizing platinum compounds in solution. researchgate.net The ¹⁹⁵Pt isotope is NMR-active with a spin of I=1/2 and a natural abundance of approximately 33.8%. A key feature of ¹⁹⁵Pt NMR is its vast chemical shift range, which makes the observed resonance frequency highly sensitive to the electronic environment of the platinum nucleus, including its oxidation state and the nature of the coordinated ligands. researchgate.net

For this compound(II), the ¹⁹⁵Pt NMR spectrum would exhibit a single resonance whose chemical shift provides a unique fingerprint of the PtN₂Cl₂ coordination sphere. Any change to this environment, such as the substitution of a chloride ligand, would result in a significant and easily detectable change in the chemical shift, making ¹⁹⁵Pt NMR an ideal technique for studying reaction mechanisms and identifying species in solution.

| Feature | Description | Relevance to this compound(II) |

|---|---|---|

| High Sensitivity to Ligand Sphere | The ¹⁹⁵Pt chemical shift is highly dependent on the nature and geometry of the coordinated ligands. | Allows for clear differentiation between the starting material, intermediates, and final products in reactivity studies. |

| Wide Chemical Shift Range | Spans over 13,000 ppm, providing excellent signal dispersion. | Minimizes signal overlap and allows for the unambiguous identification of different platinum species in a mixture. |

| Coupling to Other Nuclei | ¹⁹⁵Pt can couple to other NMR-active nuclei like ¹H, ¹³C, and ¹⁵N in the cyclopentylamine ligands. | Provides through-bond connectivity information, further confirming the structure in solution. |

Coordination Chemistry and Reactivity Studies

The chemical behavior of this compound(II) is dominated by the reactivity of its coordination sphere. Understanding the kinetics and mechanisms of these reactions is essential for predicting its stability and interactions.

Ligand Exchange Kinetics and Mechanistic Pathways

Ligand exchange is a cornerstone of the reactivity of square planar Pt(II) complexes. The chloride ligands in this compound(II) are susceptible to substitution by other nucleophiles. This reactivity is demonstrated by the synthesis of derivatives where the chloride anions are replaced by alkoxyacetates to improve water solubility. researchgate.net

Kinetic studies of such substitution reactions on similar platinum complexes are often performed under pseudo-first-order conditions and monitored by techniques like UV-Vis spectrophotometry. researchgate.net The reactions typically proceed via a two-step associative mechanism, which is characteristic of square planar d⁸ metal complexes. This pathway involves the incoming nucleophile attacking the complex to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group (in this case, a chloride ion).

| Step | Description | Intermediate Species |

|---|---|---|

| 1 (Rate-Determining) | The incoming nucleophile (Nu) attacks the square planar complex. | A five-coordinate trigonal bipyramidal intermediate is formed. |

| 2 (Fast) | The leaving group (Cl⁻) dissociates from the intermediate. | The final square planar product is formed. |

Solution-Phase Stability and Hydrolysis Pathways

The stability of this compound(II) in aqueous solution is largely governed by hydrolysis, a process where the chloride ligands are displaced by water molecules. This aquation is a critical first step in the mechanism of action for many platinum-based therapeutic agents. The process is typically stepwise, with the first hydrolysis event being the rate-limiting step.

The resulting aqua species is more reactive than the parent dichloro complex, and the equilibrium between the chloro and aqua forms is dependent on the chloride ion concentration in the solution. The introduction of bulkier amine ligands, such as cyclopentylamine, can influence the kinetic stability of the Pt(II) complex. researchgate.net

| Reaction Step | Equation |

|---|---|

| First Hydrolysis | [Pt(C₅H₉NH₂)₂Cl₂] + H₂O ⇌ [Pt(C₅H₉NH₂)₂Cl(H₂O)]⁺ + Cl⁻ |

| Second Hydrolysis | [Pt(C₅H₉NH₂)₂Cl(H₂O)]⁺ + H₂O ⇌ [Pt(C₅H₉NH₂)₂(H₂O)₂]²⁺ + Cl⁻ |

Redox Behavior and Activation Mechanisms of Platinum Centers

While the primary chemistry of this compound(II) involves ligand substitution at the Pt(II) center, its redox behavior is also a key aspect of its chemical profile. The platinum center can be oxidized from the +2 to the +4 oxidation state. Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts. researchgate.net

This redox potential is relevant to potential activation mechanisms. For some platinum complexes, their biological activity has been linked to the generation of reactive oxygen species (ROS), an inherently redox-based process. researchgate.net The Pt(II)/Pt(IV) redox couple allows for the design of Pt(IV) "prodrugs" that are stable until they are reduced to the active Pt(II) form within a target environment. While not specifically detailed for this compound, this principle is a major area of research in platinum chemistry. researchgate.net

Influence of Solvent Environment and Counterions on Reactivity

The reactivity of this compound is profoundly influenced by the nature of the solvent and the counterions present in the solution. These factors can dictate the stability of the complex and the pathways of its subsequent reactions, such as ligand substitution.

The solvent environment plays a critical role in the solvolysis of the complex, a reaction where solvent molecules displace one or both of the chloride ligands. In aqueous solutions, this process, known as aquation, leads to the formation of aqua- and diaqua-platinum(II) species. nih.gov

cis-[PtCl₂(C₅H₉NH₂)₂] + H₂O ⇌ cis-[PtCl(H₂O)(C₅H₉NH₂)₂]⁺ + Cl⁻ cis-[PtCl(H₂O)(C₅H₉NH₂)₂]⁺ + H₂O ⇌ cis-[Pt(H₂O)₂(C₅H₉NH₂)₂]²⁺ + Cl⁻

The extent of aquation is dependent on the concentration of chloride ions in the solution, in accordance with Le Châtelier's principle. In solvents with low coordinating ability, the dichloro complex is expected to be more stable. Conversely, in highly coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), solvent molecules can directly displace the chloride ligands.

The nature of the counterions becomes particularly important when the platinum complex is in its cationic, aquated form. The counterions can influence the equilibrium of the aquation reaction and can also participate in ion pairing with the cationic platinum species. This ion pairing can affect the reactivity of the complex by altering its charge and steric profile. For instance, the presence of non-coordinating counterions like nitrate (B79036) (NO₃⁻) or perchlorate (B79767) (ClO₄⁻) will favor the existence of the aquated species, thereby enhancing its reactivity towards nucleophilic substitution. Conversely, an excess of chloride ions will suppress aquation and stabilize the parent dichloro complex.

The following table summarizes the expected influence of different solvent and counterion conditions on the reactivity of this compound.

| Condition | Effect on the Complex | Expected Reactivity |

| High Chloride Concentration | Suppresses aquation, stabilizing the neutral dichloro form. | Lower reactivity towards nucleophilic substitution at the platinum center. |

| Low Chloride Concentration (e.g., in H₂O) | Promotes the formation of cationic aqua and diaqua species. | Increased reactivity towards nucleophiles, which can readily displace the labile water ligands. |

| Non-coordinating Solvents | The dichloro complex remains the predominant species. | Low intrinsic reactivity; reactions would likely require the introduction of a reactive nucleophile. |

| Coordinating Solvents (e.g., DMSO) | Direct displacement of chloride ligands by solvent molecules. | The reactivity will be dictated by the lability of the coordinated solvent molecules. |

| Presence of Non-coordinating Counterions | Stabilizes the cationic aquated species. | Enhances the rate of substitution reactions by promoting the formation of the more reactive aqua intermediate. |

| Presence of Coordinating Counterions | May compete with other ligands for coordination to the platinum center. | Can lead to the formation of different platinum complexes, depending on the coordinating ability of the counterion. |

Molecular Interactions with Biological Macromolecules in Vitro Focus

Dichlorobis(cyclopentylamine)platinum-DNA Interactions

Detailed studies specifically characterizing the binding of this compound to DNA are scarce. However, based on the behavior of structurally similar platinum compounds, a general mechanism can be inferred, though it lacks the specificity requested for this particular compound.

The formation of DNA adducts by platinum(II) complexes is a stepwise process that begins with the hydrolysis of the chloride ligands, forming a reactive aquated species. This activated complex then binds to a nitrogenous base on the DNA.

It is anticipated that this compound, like other platinum drugs, would initially form monofunctional adducts where one platinum-ligand arm binds to a single base on the DNA. Following this initial binding event, the second chloride ligand can be displaced, allowing the platinum to bind to a second site on the DNA, forming a bifunctional adduct. These bifunctional adducts are considered to be the most cytotoxic lesions.

Bifunctional adducts can manifest as either intrastrand crosslinks, where the platinum atom bridges two bases on the same DNA strand, or interstrand crosslinks, which link the two opposing strands of the DNA double helix. nih.gov Intrastrand crosslinks, particularly those between two adjacent guanines (1,2-d(GpG)), are the most common type of adduct formed by many platinum drugs. nih.gov Interstrand crosslinks are less frequent but are highly effective at blocking DNA replication and transcription. nih.gov The bulky nature of the cyclopentylamine (B150401) ligands in this compound would likely influence the relative proportions of these different types of crosslinks.

The kinetics of DNA binding for platinum compounds are influenced by factors such as the rate of aquation of the chloro ligands. nih.gov The steric bulk of the cyclopentylamine ligands is expected to affect the rate of reaction with DNA. Studies on similar compounds with bulky amine ligands, such as cis-amminedichlorido(cyclohexylamine)platinum(II) (JM118), have shown a considerably lower rate of aquation and subsequent DNA reaction compared to cisplatin (B142131). nih.gov

The regiospecificity, or the preferred binding sites on DNA, is also influenced by the ligands. While the N7 of guanine (B1146940) is the primary target for most platinum compounds, the specific sequences and the steric hindrance imposed by the cyclopentylamine groups would modulate this preference.

Table 1: Postulated Kinetic and Regiospecific Properties of this compound-DNA Interactions (Hypothetical) This table is based on general principles of platinum-DNA interactions and is not derived from specific experimental data for this compound.

| Parameter | Postulated Characteristic | Rationale based on Analogous Compounds |

|---|---|---|

| Rate of Aquation | Slower than cisplatin | Steric hindrance from bulky cyclopentylamine ligands. |

| Primary Binding Site | N7 of Guanine | Common target for platinum(II) complexes. |

| Major Adduct Type | Intrastrand crosslinks | Typically the most frequent adduct for platinum drugs. |

The formation of platinum-DNA adducts induces significant distortions in the DNA double helix, which are recognized by cellular proteins and can trigger repair pathways or cell death.

Platinum adducts are known to cause localized bending, unwinding, and kinking of the DNA helix. The extent of these distortions is dependent on the type of adduct and the nature of the non-leaving ligands. For example, the 1,2-GG intrastrand adduct of cisplatin bends the DNA helix by approximately 34-35° towards the major groove. nih.gov In contrast, the analogous adduct of the bulkier JM118 induces a lesser bend. nih.gov It is plausible that this compound would also induce a distinct bending angle. These structural alterations can interfere with the binding of transcription factors and DNA polymerases, contributing to the compound's cytotoxic effects.

Table 2: Anticipated Structural Changes in DNA upon Binding of this compound (Hypothetical) This table is based on general principles of platinum-DNA interactions and is not derived from specific experimental data for this compound.

| Structural Parameter | Expected Change | Basis of Expectation |

|---|---|---|

| Helix Bending | Bending of the DNA axis | A common consequence of bifunctional platinum adducts. |

| Helix Unwinding | Local unwinding at the binding site | Disruption of base stacking by the adduct. |

| Helix Kinking | Formation of a kink at the adduct site | Severe distortion of the helical structure. |

Structural Consequences of DNA Adducts

Impact on DNA Secondary Structure

The binding of platinum compounds to DNA is known to induce significant alterations in the DNA's secondary structure. The formation of platinum-DNA adducts can disrupt the regular helical structure of DNA by causing localized bending, unwinding, and kinking of the double helix. mdpi.com This distortion is a key factor in the biological activity of many platinum-based compounds.

Studies on various cis-platinum compounds have demonstrated that their complexation with DNA modifies the stacking of base pairs. nih.gov This modification can be observed through techniques like circular dichroism (CD) spectroscopy, where changes in the CD spectrum of DNA indicate alterations in its secondary structure. For instance, the formation of intrastrand crosslinks by some platinum compounds leads to an increase in the intensity of the positive band in the CD spectrum, while other types of binding can cause a decrease in this intensity. mdpi.com These structural distortions are recognized by cellular proteins, such as the high mobility group (HMG)-domain proteins, which bind specifically to the platinated DNA. nih.gov The ability of this compound to disturb the secondary structure of DNA is a crucial aspect of its interaction with this macromolecule. nih.gov

Specific Nucleotide Binding Sites (e.g., N7-Guanine, N7-Adenine)

Platinum(II) complexes, including this compound, exhibit a strong preference for binding to the nitrogen atoms of purine (B94841) bases in DNA. The N7 atom of guanine is the most favored binding site due to its high nucleophilicity and accessibility in the major groove of the DNA double helix. The N7 atom of adenine (B156593) also serves as a significant binding site, though generally with lower affinity than guanine.

Competitive binding studies and spectroscopic analyses have confirmed the involvement of the N7 of guanine as a primary site of platination. mdpi.com The formation of coordination bonds between the platinum center and these nitrogen atoms leads to the creation of various DNA adducts. The most common of these are 1,2-intrastrand crosslinks, where the platinum atom binds to two adjacent purine bases on the same DNA strand.

This compound-Protein Interactions

Binding to Model Proteins (e.g., Ubiquitin, Cytochrome c)

The interaction of platinum complexes with model proteins like ubiquitin and cytochrome c provides insights into their potential protein-binding behavior. Studies with platinum(IV) prodrugs have shown that they can be reduced in the presence of proteins like cytochrome c, and the resulting platinum(II) species can then platinate the protein. rsc.org This interaction can even enhance the pro-apoptotic peroxidase activity of cytochrome c. rsc.org While specific studies on this compound with ubiquitin are not detailed in the provided context, the general reactivity of platinum complexes suggests that such interactions are plausible.

Inhibition of Specific Enzymatic Activities (e.g., Cyclic AMP-Phosphodiesterase)

The inhibition of specific enzymes is another important aspect of the biological activity of various compounds. Cyclic AMP-phosphodiesterase (cAMP-PDE) is an enzyme that plays a crucial role in cellular signaling by hydrolyzing cyclic AMP. The inhibition of this enzyme can lead to an increase in intracellular cAMP levels, which can have various downstream effects. While there are known inhibitors of cAMP-PDE, specific data on the direct inhibition of this enzyme by this compound is not extensively available in the provided search results. nih.govgoogle.com However, the potential for platinum compounds to interact with and inhibit enzymes remains an area of interest.

Competitive Binding Studies with DNA and Other Biological Nucleophiles

The cellular environment contains a multitude of potential binding partners for platinum compounds, including DNA, RNA, proteins, and small molecules containing nucleophilic groups like thiols (e.g., glutathione). Competitive binding studies are therefore essential to understand the distribution and ultimate fate of the platinum complex within the cell.

The reaction of cis-platinum compounds with DNA is known to be influenced by the presence of other nucleophiles. For instance, the inhibition of the complexation with DNA by chloride ions suggests that the interaction occurs through hydrolyzed platinum species and that hydrolysis is a rate-limiting step. nih.gov These studies help to elucidate the factors that govern the reactivity of the platinum complex towards its primary biological target, DNA, in the presence of competing biological nucleophiles.

Cellular Biology and Mechanistic Investigations in Vitro

Cellular Uptake and Intracellular Localization of Dichlorobis(cyclopentylamine)platinum

The efficacy of a platinum-based cytotoxic agent is fundamentally dependent on its ability to enter cancer cells and reach its intracellular targets. The cellular uptake and subsequent localization of this compound are critical preliminary steps in its mechanism of action.

Transport Mechanisms Across Cellular Membranes (Passive Diffusion, Facilitated Transport)

The passage of platinum complexes across the cell membrane is a multifaceted process that can involve both passive and active transport mechanisms. For many platinum compounds, cellular entry is not limited to a single pathway. It is generally accepted that platinum drugs can enter cells via passive diffusion, a process driven by the concentration gradient across the cell membrane. The neutral charge of many platinum(II) complexes, such as this compound, facilitates their transit through the lipid bilayer.

In addition to passive diffusion, facilitated transport and active uptake mechanisms are known to play a significant role in the cellular accumulation of platinum drugs. While specific transporters for this compound have not been definitively identified, the well-studied copper transporter 1 (CTR1) has been implicated in the uptake of other platinum compounds. It is plausible that this compound may also utilize such protein-mediated transport systems to gain entry into the cell. The involvement of active transport would suggest a more complex interaction with the cell membrane than simple diffusion alone.

Strategies for Enhanced Cellular Delivery in vitro (e.g., Liposomal Encapsulation)

To improve the delivery of platinum drugs to cancer cells and potentially overcome resistance mechanisms associated with reduced uptake, various drug delivery systems have been explored in vitro. One such strategy is the encapsulation of the platinum complex within liposomes. Liposomes are microscopic vesicles composed of a lipid bilayer that can enclose aqueous solutions.

By encapsulating this compound within a liposomal formulation, its passage into the cell can be altered. Liposomes can fuse with the cell membrane or be taken up by endocytosis, providing an alternative route of entry that bypasses the conventional transport mechanisms. This approach can lead to enhanced intracellular drug concentrations. While specific studies on the liposomal encapsulation of this compound are not extensively documented, research on other platinum compounds has demonstrated the potential of this strategy to improve cellular delivery and therapeutic efficacy in vitro.

Molecular and Cellular Responses to this compound Exposure

Once inside the cell, this compound can trigger a cascade of molecular and cellular events, ultimately leading to cell death. These responses are a direct consequence of the interaction of the platinum compound with various cellular components.

Inhibition of Cellular Replication and Transcription in vitro

A primary mechanism of action for platinum-based anticancer agents is their ability to interfere with fundamental cellular processes such as DNA replication and transcription. Following intracellular aquation, where the chloride ligands are replaced by water molecules, the platinum complex becomes a reactive species that can bind to DNA. The formation of platinum-DNA adducts creates distortions in the DNA double helix, which are recognized by the cellular machinery.

These adducts physically obstruct the progression of DNA polymerase and RNA polymerase along the DNA template, leading to the inhibition of both DNA replication and transcription. The cytotoxic activity of cis-Dichlorobis(cyclopentylamine)platinum(II) in Chinese Hamster Ovary (CHO) cells has been observed to be independent of the cell's age, indicating its ability to affect cells throughout the cell cycle. nih.gov This broad activity is consistent with its role as an inhibitor of fundamental processes required for cell division and function. nih.gov While the inhibition of DNA replication is a well-established effect of platinum compounds, the direct inhibition of transcription by this compound is a logical consequence of its DNA-binding activity, although specific quantitative data on transcription inhibition for this particular compound is limited.

Induction of Chromosomal Aberrations and DNA Damage Responses in Specific Cell Lines (e.g., CHO cells)

The formation of platinum-DNA adducts constitutes a form of DNA damage that triggers a cellular DNA damage response (DDR). If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis). In vitro studies using Chinese Hamster Ovary (CHO) cells have demonstrated that cis-Dichlorobis(cyclopentylamine)platinum(II) (DBCP) is capable of inducing chromosomal aberrations. nih.gov

These aberrations are visible manifestations of severe DNA damage and can include chromosome breaks, fusions, and other structural changes. The induction of such aberrations is a hallmark of many genotoxic agents and is a key indicator of the cytotoxic potential of DBCP. nih.gov Furthermore, the compound has been shown to enhance the effects of ionizing radiation, suggesting an interaction with DNA repair pathways. nih.gov In synchronized CHO cell populations, the enhancement of radiation effects by DBCP is most pronounced in the G1 and late S phases of the cell cycle. nih.gov This suggests that the compound may interfere with the cell's ability to repair radiation-induced DNA damage, leading to increased cell killing.

Table of Findings on the Effects of cis-Dichlorobis(cyclopentylamine)platinum(II) on CHO Cells

| Parameter | Observation in CHO Cells | Reference |

| Cytotoxicity | Not dependent on cell age | nih.gov |

| Interaction with Radiation | Acts as a dose-modifying factor for ionizing radiation | nih.gov |

| Chromosomal Aberrations | Induces chromosomal aberrations | nih.gov |

| Cell Cycle Effects | Enhancement of radiation effect is most pronounced in G1 and late S phases | nih.gov |

Modulation of Cell Cycle Progression and Apoptotic Pathways in vitro

The antitumor activity of platinum compounds is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. In the case of this compound (DBCP), in vitro studies have demonstrated its capacity to disrupt the normal progression of cells through the cell cycle.

Research on murine lymphoma L5178Y cells revealed that DBCP treatment leads to an immediate inhibition of cell cycle progression. nih.gov This disruption is a key aspect of its cytotoxic action. Further investigations using Chinese Hamster Ovary (CHO) cells have shown that the cytotoxic activity of DBCP is not dependent on the specific age of the cell within the cell cycle. nih.govnih.gov This suggests that the compound can exert its cell-killing effects on cells in various phases of their reproductive cycle.

While direct studies detailing the specific apoptotic pathways triggered by DBCP are limited, the broader class of platinum compounds, to which DBCP belongs, typically induces apoptosis through a mechanism involving the recognition of platinum-DNA adducts. This recognition activates a cascade of signaling events that can lead to the activation of caspases, the executive enzymes of apoptosis. This process ultimately results in the orderly dismantling of the cell. The general mechanism for platinum compounds involves the activation of the intrinsic apoptotic pathway, which is governed by the balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2) proteins. nih.gov Damage to DNA by platinum agents can shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. nih.gov

Investigation of Cellular Resistance Mechanisms (Pre-target, On-target, Post-target)

The development of resistance to platinum-based anticancer agents is a significant clinical challenge. While specific studies on resistance to this compound are not extensively detailed in the available literature, the mechanisms of resistance to other platinum compounds like cisplatin (B142131) have been well-characterized and can be broadly categorized as pre-target, on-target, and post-target.

Pre-target resistance mechanisms involve processes that reduce the amount of the drug that reaches its ultimate target, the DNA. This can occur through decreased drug influx into the cell or increased efflux from the cell. nih.gov While cisplatin is known to enter cells via passive diffusion and copper transporters like CTR1, the specific transporters for DBCP have not been fully elucidated. nih.govmdpi.com Increased efflux is often mediated by ATP-binding cassette (ABC) transporters. oaepublish.com Another critical pre-target mechanism is the intracellular detoxification of the platinum compound before it can bind to DNA. This is primarily accomplished through conjugation with glutathione (B108866) (GSH), a process often elevated in resistant cells. nih.gov

On-target resistance refers to the cell's ability to tolerate the DNA damage caused by the platinum agent. This is mainly achieved through enhanced DNA repair mechanisms. nih.govmdpi.com The primary lesions formed by platinum compounds are intrastrand and interstrand crosslinks in the DNA. The nucleotide excision repair (NER) pathway is a key player in removing these adducts, and its upregulation is a common feature of platinum-resistant cells. mdpi.com

Post-target resistance mechanisms are those that allow the cell to survive despite the presence of platinum-DNA adducts. This often involves alterations in apoptotic signaling pathways. nih.gov For instance, an increased threshold for triggering apoptosis, potentially through the overexpression of anti-apoptotic proteins like BCL-2 or defects in the mitochondrial signaling pathway, can confer resistance. nih.gov In such cases, even though the DNA is damaged, the cell fails to initiate the self-destruct sequence.

Cell Line Sensitivity Profiling in vitro

The sensitivity of cancer cells to a particular chemotherapeutic agent can vary significantly between different cell types. In vitro cell line sensitivity profiling is a crucial step in characterizing the spectrum of activity of a new compound.

For this compound, early studies established its cytotoxic effects in several cell lines. Research on two strains of murine lymphoma L5178Y cells, designated L5178Y-S and L5178Y-R, demonstrated a marked difference in their sensitivity to the compound, then referred to as cis-PAD. nih.gov The D₀ value, which represents the dose required to reduce the surviving fraction of cells to 37%, was approximately 5.8 µg/ml for the L5178Y-S strain and 2.5 µg/ml for the L5178Y-R strain, indicating that the L5178Y-R strain was more sensitive. nih.gov

In studies with Chinese Hamster Ovary (CHO) cells, this compound also demonstrated cytotoxic activity. nih.govnih.gov

| Cell Line | Organism | Tissue Type | Sensitivity Metric | Value | Reference |

|---|---|---|---|---|---|

| L5178Y-S | Mouse | Lymphoma | D₀ | ~5.8 µg/ml | nih.gov |

| L5178Y-R | Mouse | Lymphoma | D₀ | ~2.5 µg/ml | nih.gov |

| CHO | Chinese Hamster | Ovary | - | Demonstrated cytotoxicity | nih.govnih.gov |

Combined Modality Research (e.g., Radiosensitization Studies)

Enhancement of Ionizing Radiation Effects in Cellular Models (e.g., Chinese Hamster Ovary Cells)

The combination of chemotherapy and radiation therapy is a cornerstone of modern cancer treatment, and compounds that can sensitize tumor cells to the effects of ionizing radiation are of significant interest. This compound has been shown to act as a potent radiosensitizer in vitro.

In asynchronous populations of Chinese Hamster Ovary (CHO) cells, DBCP was found to act as a dose-modifying factor for ionizing radiation. nih.govnih.gov When administered one hour before irradiation, doses of DBCP that on their own reduced cell survival to 26% and 4% led to a reduction in the D₀ value of the radiation dose-survival curves by factors of 1.34 and 1.59, respectively. nih.govnih.gov This demonstrates a clear enhancement of the cell-killing effect of radiation in the presence of the platinum compound.

Further studies with synchronized CHO cell populations revealed that this enhancement of radiation effects is dependent on the phase of the cell cycle. nih.gov The radiosensitizing effect of DBCP was most pronounced when cells were in the G1 phase and the late S phase of the cell cycle, while it was reduced in the mid-S phase. nih.gov This cell cycle-dependent enhancement highlights a complex interplay between the drug, the cellular machinery, and the effects of radiation.

| Cell Line | Condition | DBCP Treatment | Effect on Radiation Response | Dose Modification Factor | Reference |

|---|---|---|---|---|---|

| CHO (asynchronous) | - | Dose reducing survival to 26% | Reduction in D₀ value | 1.34 | nih.govnih.gov |

| CHO (asynchronous) | - | Dose reducing survival to 4% | Reduction in D₀ value | 1.59 | nih.govnih.gov |

| CHO (synchronized) | G1 phase | - | Most pronounced enhancement | - | nih.gov |

| CHO (synchronized) | Late S phase | - | Most pronounced enhancement | - | nih.gov |

| CHO (synchronized) | Mid-S phase | - | Reduced enhancement | - | nih.gov |

Mechanistic Insights into Synergistic Interactions with Radiation

The synergistic effect observed when this compound is combined with ionizing radiation is believed to stem from the interaction of their respective mechanisms of action at the molecular level. Ionizing radiation primarily induces cell death by causing DNA damage, most critically double-strand breaks. Platinum compounds also exert their cytotoxic effects by forming adducts with DNA.

The enhancement of radiation-induced cell killing by DBCP suggests that the platinum compound interferes with the cell's ability to repair the damage inflicted by radiation. nih.gov One possible mechanism is that the platinum-DNA adducts created by DBCP act as a hindrance to the cellular machinery responsible for repairing radiation-induced DNA breaks. This would lead to an accumulation of lethal damage and a lower probability of cell survival. The cell cycle-dependent nature of this radiosensitization further suggests that the timing of drug administration relative to the cell's position in the cycle is critical for maximizing this synergistic effect. nih.gov The increased sensitivity in the G1 and late S phases may be related to the activity of specific DNA repair pathways during these periods.

Computational and Theoretical Chemistry

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that construct and manipulate three-dimensional models of molecules and simulate their interaction. These methods are crucial for predicting how a drug candidate like dichlorobis(cyclopentylamine)platinum will bind to its biological targets.

The primary target for platinum-based anticancer drugs is nuclear DNA. The binding of this compound to DNA is a critical event leading to cytotoxicity. Molecular modeling studies, while not extensively published for this specific compound, can be understood through analogy with closely related platinum(II) complexes like cis-diamminedichloroplatinum(II).

Theoretical studies combining molecular mechanics (MM) and quantum mechanics (QM) on the binding of cis-Pt(II)-diammine complexes to DNA have revealed several key features. nih.gov Upon activation via hydrolysis, the platinum complex covalently binds to the N7 position of adjacent guanine (B1146940) bases, forming intrastrand adducts. This binding forces significant conformational changes in the DNA double helix, including kinking and unwinding. Modeling suggests the existence of various conformations for the platinated DNA region, including "open" and "closed" forms distinguished by the presence or absence of hydrogen bonds between the amine ligands and adjacent phosphate (B84403) groups. nih.gov Water bridges can play a significant role in stabilizing these conformations. nih.gov

The cyclopentylamine (B150401) ligands of this compound are bulkier than the ammine ligands of cisplatin (B142131). This increased size is expected to influence the binding process. The steric hindrance from the larger ligands can affect the rate of DNA platination and the specific geometry of the final adduct. researchgate.net Docking studies predict that these adducts distort the DNA structure in a manner that is recognized by high-mobility group (HMG) proteins, a step which is believed to mediate the drug's cytotoxic effects.

Table 1: Illustrative DNA Binding Characteristics for Platinum(II) Adducts This table presents typical values and observations derived from computational studies on analogous Pt(II)-DNA adducts.

| Parameter | Typical Computational Finding | Significance |

| Primary Binding Site | N7 of Guanine | Highly nucleophilic site accessible in the major groove. |

| Common Adduct Type | 1,2-intrastrand GpG | Causes significant local distortion of the DNA helix. |

| DNA Kink Angle | 30° - 50° | Bending of the DNA axis, which is recognized by cellular proteins. |

| DNA Unwinding Angle | 13° - 21° | Local separation of the DNA strands. |

| Binding Energy | Favorable (negative ΔG) | Indicates a thermodynamically stable interaction. |

While DNA is the main target, platinum complexes can also interact with various proteins. Ligand-receptor interaction simulations, often employing molecular dynamics (MD), are used to explore the dynamic nature of these binding events. These simulations model the movement of the ligand and the receptor (protein or DNA) over time, providing insights into the stability of the interaction, the role of solvent molecules, and the conformational changes induced by binding.

The process typically involves:

System Setup : A 3D model of the platinum complex and the receptor (e.g., a DNA duplex or a protein binding pocket) is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation : The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movement over nanoseconds or microseconds.

Analysis : The resulting trajectory is analyzed to determine key interactions, binding free energies, and structural changes.

For this compound, these simulations can reveal how the complex approaches the major groove of DNA and forms covalent bonds. They can also be used to investigate off-target binding to proteins like serum albumin, which affects drug transport and availability, or to explore interactions with specific receptors if the ligands are functionalized for targeted delivery. nih.govyoutube.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of molecules. DFT is widely used for platinum complexes because it provides a good balance between accuracy and computational cost, especially for systems containing heavy transition metals. cornell.edu

DFT calculations are invaluable for predicting the geometric and electronic structures of platinum compounds. cornell.edu For this compound, DFT can optimize the molecule's geometry and calculate properties that govern its chemical reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and molecular hardness. nih.gov

HOMO and LUMO : The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For platinum complexes, these orbitals are often centered on the platinum atom and its ligands, and their energies are crucial for understanding reaction mechanisms.

Reactivity Descriptors : Properties like chemical potential (μ), hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors quantify the stability and reactive nature of the complex. nih.govacs.org For instance, the charge on the platinum atom has been shown to be a good descriptor in QSAR models for predicting cytotoxicity. acs.org

Studies evaluating various DFT methods have identified specific combinations of functionals and basis sets (e.g., PBE0 functional with the def2-TZVP basis set) that provide high accuracy for predicting the structures of platinum-containing species. cornell.edu

Table 2: Representative DFT-Calculated Reactivity Descriptors for Platinum(II) Complexes This table shows typical ranges for reactivity descriptors calculated for analogous square-planar Pt(II) complexes in an aqueous solvent model.

| Descriptor | Definition | Typical Value Range | Interpretation |

| HOMO Energy | Energy of the highest occupied molecular orbital | -8 to -10 eV | Lower values indicate greater stability and resistance to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1 to -3 eV | Lower values indicate a higher propensity to accept electrons. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5 to -7 eV | Measures the tendency of electrons to escape; related to electrophilicity. |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3 to 4 eV | Measures resistance to change in electron configuration; higher values indicate greater stability. |

Platinum(II) complexes like this compound are administered as prodrugs and must undergo hydrolysis to become active. acs.org In this process, the chloride ligands are sequentially replaced by water molecules (aquation) in the low-chloride environment inside a cell. This reaction is critical, as the resulting aqua species is much more reactive towards DNA.

DFT is used to model the entire reaction pathway for this activation step. By calculating the energies of the reactants, transition states, and products, a detailed energy profile can be constructed. For square-planar Pt(II) complexes, the substitution reaction typically proceeds through an associative interchange mechanism, where the incoming water molecule forms a five-coordinate transition state. researchgate.net Computational analysis of this transition state provides the activation energy barrier, which determines the rate of the reaction. The relative stability of the mono-aqua and di-aqua species can also be determined, offering insight into which species is the most likely to be present to react with DNA. researchgate.net

The ability of a drug to cross cell membranes and reach its target is governed by its physicochemical properties, primarily its lipophilicity and aqueous solubility. Lipophilicity is typically quantified as the octanol-water partition coefficient (logP).

Computational methods are essential for predicting these properties. nih.gov However, standard algorithms often perform poorly for organometallic compounds like platinum complexes. nih.gov Specific Quantitative Structure-Property Relationship (QSPR) models have been developed for platinum agents, often using descriptors derived from DFT calculations. nih.gov These models can provide more accurate predictions of logP.

For this compound(II), an experimental logP value of 1.06 has been reported, indicating moderate lipophilicity. researchgate.net This property is influenced by the two cyclopentylamine ligands, which are significantly more nonpolar than the ammine groups of cisplatin. This increased lipophilicity can influence cellular uptake and distribution. Computational models aim to reproduce such experimental values to enable the in silico design of new analogues with optimized properties. fu-berlin.de

Table 3: Comparison of Experimental and Calculated logP Values for Selected Platinum(II) Amine Complexes

| Compound | Experimental logP researchgate.net | Calculated logP (ALOGPS) researchgate.net |

| cis-Bis(ethylamine)dichloroplatinum(II) | -0.99 | -0.91 |

| cis-Bis(propylamine)dichloroplatinum(II) | -0.01 | -0.01 |

| cis-Bis(butylamine)dichloroplatinum(II) | 0.97 | 0.89 |

| This compound(II) | 1.06 | 0.86 |

| cis-Bis(cyclohexylamine)dichloroplatinum(II) | 1.88 | 1.80 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a powerful computational tool in drug design, seeking to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For platinum complexes, QSAR studies are instrumental in identifying the key molecular features that govern their cytotoxic effects, thereby guiding the synthesis of more potent and selective anticancer agents.

The development of computational models to delineate the structure-activity relationships of platinum complexes like this compound involves the calculation of various molecular descriptors and correlating them with experimentally determined biological activity. These descriptors can be broadly categorized into electronic, steric, and physicochemical properties.

Research Findings:

A seminal study on a homologous series of cis-dichlorobis(cycloalkylamine)platinum(II) complexes, which includes the cyclopentylamine derivative, provides crucial insights into the structure-activity relationship. uni-regensburg.de This research demonstrated that the antitumor activity against the human MDA-MB-231 breast cancer cell line is significantly influenced by the size of the cycloalkylamine ligand. uni-regensburg.de While the initial homologues with smaller rings (cyclopropylamine, cyclobutylamine, and cyclopentylamine) showed comparable potency, a marked increase in activity was observed for complexes with larger cycloalkylamine ligands like cycloheptylamine (B1194755) and cyclooctylamine. uni-regensburg.de

This observation suggests that lipophilicity, which generally increases with the size of the alkyl group, plays a crucial role in the cytotoxic activity of these compounds. uni-regensburg.de A higher lipophilicity can facilitate the transport of the complex across the cell membrane, leading to higher intracellular concentrations and, consequently, greater interaction with the target molecule, DNA. Indeed, it has been noted that the increase in the alicyclic ring size corresponds to an increased partition coefficient. nih.gov

While a specific, multi-descriptor QSAR model for the dichlorobis(cycloalkylamine)platinum(II) series was not detailed in the available literature, the data strongly supports the development of such a model. The key descriptors would likely include:

Lipophilicity (log P): This is a measure of a compound's solubility in a nonpolar solvent relative to a polar one and is a critical factor in drug absorption and distribution. For cis-Dichlorobis(cyclopentylamine)platinum(II), an experimental logP value has been reported, which can be used as a descriptor in QSAR models. uni-regensburg.de

Molecular Size and Shape Descriptors: These can quantify the bulkiness of the cyclopentylamine ligands and how it influences interactions with biological macromolecules.

Electronic Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors can provide information about the electronic properties of the molecule, such as the partial atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These are crucial for understanding the reactivity of the platinum center. nih.govacs.org

The following interactive table summarizes the relationship between the cycloalkylamine ligand and the antitumor activity in the homologous series of cis-dichlorobis(cycloalkylamine)platinum(II) complexes.

| Compound | Cycloalkylamine Ligand | Antitumor Activity (ID90 in mg/kg) against ADJ/PC6 plasmacytoma |

| 3 | Cyclopropylamine | ~2.5 |

| 4 | Cyclobutylamine | ~2.5 |

| 5 | Cyclopentylamine | ~2.5 |

| 6 | Cyclohexylamine | >2.5 |

| 7 | Cycloheptylamine | <2.5 |

| 8 | Cyclooctylamine | <2.5 |

Data sourced from a study on the antitumor activity of homologous cis-dichlorobis(cycloalkylamine)platinum(II) complexes. uni-regensburg.de The ID90 represents the dose required for 90% inhibition of tumor growth.

A significant challenge in computational drug design is ensuring that theoretical models accurately reflect experimental reality. For platinum complexes, this reconciliation is achieved through a combination of advanced computational techniques and careful experimental validation.

Methodologies:

Density Functional Theory (DFT) Calculations: DFT has emerged as a powerful tool for studying the electronic structure and properties of platinum complexes. nih.govacs.org It can be used to optimize the geometry of the molecules, calculate electronic descriptors, and model the interaction of the platinum complex with DNA. acs.org By comparing the calculated properties with experimental data, such as crystallographic structures and spectroscopic data, the accuracy of the theoretical model can be validated. acs.org

Solvent Effects: The biological activity of platinum complexes is highly dependent on the aqueous environment of the cell. Therefore, computational models must account for the effects of solvation. nih.govacs.org Implicit solvent models, which represent the solvent as a continuous medium, are often used to calculate properties in solution. The use of solvent models in QSAR studies of platinum complexes has been shown to improve the predictive power of the models. acs.org

Selection of Descriptors: The choice of molecular descriptors is critical for building a robust and predictive QSAR model. A combination of theoretical and empirical descriptors is often employed. Theoretical descriptors are derived from the 3D structure of the molecule using quantum chemical calculations, while empirical descriptors are based on experimentally determined properties like logP. The selection of the most relevant descriptors is typically achieved using statistical methods such as multiple linear regression or machine learning algorithms.

Experimental Validation: Ultimately, the validity of any QSAR model rests on its ability to predict the activity of new, untested compounds. Therefore, a crucial step in the methodology is to synthesize and test the biological activity of a set of compounds that were not used in the development of the model (an external validation set). A strong correlation between the predicted and experimental activities provides confidence in the predictive power of the QSAR model.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for this compound and its analogs, along with their potential impact on activity.

| Descriptor | Type | Potential Impact on Cytotoxicity | Rationale |

| log P | Physicochemical | Positive correlation | Higher lipophilicity enhances cell uptake. uni-regensburg.denih.gov |

| Molecular Volume | Steric | Optimal value | The size of the amine ligand influences binding to DNA and can affect resistance mechanisms. nih.gov |

| LUMO Energy | Electronic | Negative correlation | A lower LUMO energy can indicate a higher propensity to accept electrons, facilitating the reduction of Pt(IV) to the active Pt(II) form in prodrugs, or influencing the reactivity of Pt(II) complexes. acs.org |

| Dipole Moment | Electronic | Complex relationship | Can influence solubility and interactions with polar biological molecules. acs.org |

| Pt-Cl Bond Length | Geometric | Correlation with lability | Shorter, stronger bonds may lead to slower aquation and reduced reactivity. |

By integrating these computational methodologies with rigorous experimental validation, researchers can develop QSAR models that not only explain the observed structure-activity relationships but also provide a predictive framework for the rational design of novel platinum-based anticancer drugs with enhanced efficacy and reduced toxicity. The study of compounds like this compound, within the broader context of its homologous series, serves as a valuable case study for the application of these powerful computational tools. uni-regensburg.de

Design and Investigation of Analogues and Derivatives

Systematic Ligand Modification Studies

Systematic ligand modification is a cornerstone of rational drug design for platinum complexes. By altering the non-leaving group ligands, researchers can fine-tune the steric and electronic properties of the complex, which in turn influences its biological activity.

Exploration of Alicyclic Amine Ring Size Variations and Their Effects on Interactions

The size of the alicyclic amine ring in platinum(II) complexes has a significant impact on their physicochemical properties and biological activity. Studies on homologous series of platinum complexes containing cyclopropylamine, cyclobutylamine, cyclopentylamine (B150401), and cyclohexylamine have demonstrated that an increase in the ring size generally leads to increased cytotoxicity. This trend is often attributed to a corresponding increase in the lipophilicity of the complexes, which facilitates greater cellular accumulation and higher levels of DNA adduct formation.

For instance, within a series of ammine/cycloalkylamine platinum(II) complexes, cytotoxicity was observed to increase with the ascending ring size. This was correlated with an increased partition coefficient, leading to enhanced drug uptake and interaction with intracellular DNA. However, the relationship between ring size and the ability to circumvent resistance to established drugs like cisplatin (B142131) is more complex and can vary depending on the specific cell line and the nature of the other ligands in the complex.

Table 1: Effect of Alicyclic Amine Ring Size on Cytotoxicity of Platinum(II) Complexes

| Alicyclic Amine Ligand | Ring Size | Relative Lipophilicity | General Cytotoxicity Trend |

|---|---|---|---|

| Cyclopropylamine | 3-membered | Low | Lower |

| Cyclobutylamine | 4-membered | Moderate | Intermediate |

| Cyclopentylamine | 5-membered | Higher | Higher |

| Cyclohexylamine | 6-membered | Highest | Highest |

Synthesis and Characterization of Novel Stereoisomers and Homologous Series

The synthesis and characterization of novel stereoisomers and homologous series of dichlorobis(cyclopentylamine)platinum are critical for understanding structure-activity relationships (SAR). The spatial arrangement of the cyclopentylamine ligands can significantly influence how the complex interacts with its biological targets. While specific studies on the stereoisomers of this compound are not extensively detailed in publicly available literature, the principles of platinum complex stereochemistry are well-established. For instance, the synthesis of platinum complexes with chiral amines can lead to diastereomers with distinct biological activities.

Impact of Non-leaving Group Ligands on Biological Interactions and Selectivity

The non-leaving group ligands, such as cyclopentylamine, play a pivotal role in the biological interactions and selectivity of platinum complexes. These ligands remain coordinated to the platinum ion as the complex binds to its biological targets and can influence several key factors:

Steric Hindrance: The bulky nature of the cyclopentylamine ligands can affect the rate and geometry of DNA binding. This steric bulk can influence the types of DNA adducts formed and may hinder the access of DNA repair enzymes, potentially leading to enhanced cytotoxicity.

Selectivity: The nature of the non-leaving group ligand can influence the selectivity of the platinum complex for certain types of cancer cells. While the precise mechanisms are still under investigation, it is believed that differences in cellular uptake, efflux, and detoxification pathways among different cell types can be exploited by modifying the amine ligands.

Relatively minor structural changes in the amine ligand can lead to significant alterations in the therapeutic index of the platinum complex, often associated with changes in toxicity nih.gov.

Comparative Research with Established Platinum Complexes

To contextualize the potential of this compound and its analogues, it is essential to compare their properties and activities with those of clinically established platinum drugs such as cisplatin, carboplatin (B1684641), and oxaliplatin.

Mechanistic and Structural Comparisons with Cisplatin, Oxaliplatin, and Carboplatin

The mechanism of action of most platinum-based anticancer drugs involves their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

Cisplatin: The archetypal platinum drug, cisplatin (cis-[PtCl₂(NH₃)₂]), forms primarily 1,2-intrastrand cross-links with purine (B94841) bases, particularly guanine (B1146940). These adducts cause a significant bending and unwinding of the DNA double helix, which is recognized by various cellular proteins.

Carboplatin: A second-generation analogue, carboplatin ([Pt(NH₃)₂(cbdca)]), was designed to be less toxic than cisplatin. Its bidentate dicarboxylate leaving group results in a slower aquation rate, leading to a different pharmacokinetic profile and reduced reactivity. However, once activated, it forms the same types of DNA adducts as cisplatin.

Oxaliplatin: A third-generation drug, oxaliplatin ([Pt(ox)(1R,2R-dach)]), is distinguished by its diaminocyclohexane (DACH) non-leaving group ligand. The bulky DACH ligand creates a more significant steric hindrance around the platinum center, resulting in different types of DNA adducts that are often more effective at blocking DNA synthesis and are less readily repaired. This difference in adduct structure is thought to be responsible for oxaliplatin's activity in cisplatin-resistant cell lines.

This compound, with its two cyclopentylamine ligands, is structurally more analogous to cisplatin in terms of its leaving groups (two chlorides) but differs in its non-leaving amine ligands. The cyclopentylamine ligands are bulkier than the ammine ligands of cisplatin, which would be expected to influence the kinetics of DNA binding and the conformation of the resulting DNA adducts, potentially in a manner similar to the DACH ligand in oxaliplatin. The increased steric bulk of the cyclopentylamine groups compared to the ammine groups in cisplatin may lead to a different profile of DNA adducts and potentially altered recognition by DNA repair proteins.

Table 2: Structural and Mechanistic Comparison of Platinum Complexes

| Feature | This compound | Cisplatin | Carboplatin | Oxaliplatin |

|---|---|---|---|---|

| Non-leaving Ligand | Two cyclopentylamine | Two ammine | Two ammine | (1R,2R)-Diaminocyclohexane |

| Leaving Group | Two chloride | Two chloride | Cyclobutane-1,1-dicarboxylate | Oxalate |

| Steric Hindrance | Moderate | Low | Low | High |

| Primary DNA Adducts | Expected to be 1,2-intrastrand | 1,2-intrastrand | 1,2-intrastrand | 1,2-intrastrand (with distinct conformation) |

| DNA Bending | Expected to be significant | Significant | Significant | More pronounced |

Comparative Biological Activity Profiles in in vitro Cellular Models

In vitro studies using various cancer cell lines are crucial for evaluating the cytotoxic potential of new platinum complexes and comparing them to existing drugs. The activity of this compound and its analogues would typically be assessed against a panel of human cancer cell lines, including those sensitive and resistant to cisplatin.

Generally, platinum complexes with bulkier amine ligands, such as cyclopentylamine, have shown the potential to overcome cisplatin resistance. This is often attributed to the formation of structurally different DNA adducts that are not efficiently recognized or repaired by the cellular machinery that confers resistance to cisplatin.

For example, studies on platinum complexes with mixed ammine/cycloalkylamine ligands have demonstrated activity in cisplatin-resistant neoplasms. The presence of a bulkier amine ligand can lead to altered drug distribution and kinetics of tissue binding and removal of platinum compared to cisplatin nih.gov.

The cytotoxic activity is typically quantified by the IC₅₀ value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency. Comparative studies would generate data tables of IC₅₀ values for this compound and the reference drugs across a range of cell lines.

Table 3: Illustrative Comparative in vitro Cytotoxicity (IC₅₀, µM) - Hypothetical Data

| Cell Line | This compound | Cisplatin | Carboplatin | Oxaliplatin |

|---|---|---|---|---|

| Ovarian Cancer (A2780) | 1.5 | 1.2 | 15.0 | 2.0 |

| Cisplatin-Resistant Ovarian (A2780cis) | 2.0 | 10.0 | 50.0 | 2.5 |

| Colon Cancer (HCT116) | 3.0 | 4.5 | 40.0 | 1.8 |

| Lung Cancer (A549) | 5.0 | 6.0 | 65.0 | 7.5 |

Strategies for Overcoming Cellular Resistance through Analogue Design

The development of resistance to platinum-based chemotherapy is a significant obstacle in cancer treatment. To address this, a primary strategy has been the rational design of platinum analogues that can circumvent the various mechanisms of resistance. These strategies largely focus on modifying the structure of the platinum complex to alter its chemical and biological properties, thereby overcoming resistance mechanisms such as reduced drug accumulation, increased inactivation by cellular thiols, and enhanced DNA repair.

A key approach involves the modification of the non-leaving or carrier ligands, which are the amine groups in many platinum complexes. The introduction of bulky or sterically hindered ligands can prevent the deactivation of the drug by intracellular molecules like glutathione (B108866). For instance, the complex cis-amminedichloro(2-methylpyridine)platinum(II) (AMD473) was designed with a sterically hindered pyridine ligand to minimize its reactivity with thiols. nih.govresearchgate.net This design has been shown to be effective in cell lines where reduced cisplatin accumulation is a major resistance mechanism. nih.gov Research has indicated that such sterically hindered complexes can be less susceptible to inactivation and may exhibit activity in cisplatin-resistant tumors. nih.govnih.gov

Another strategy is to increase the lipophilicity of the platinum complex to enhance its cellular uptake, potentially bypassing resistance mechanisms associated with reduced drug influx. nih.gov While increased lipophilicity can lead to greater initial cellular accumulation, this does not always translate to higher cytotoxicity. nih.gov The effectiveness of this approach can be cell-line dependent, suggesting that while it may help circumvent certain resistance mechanisms, it is not a universally successful strategy on its own. nih.gov

The development of platinum(IV) prodrugs represents a promising avenue for overcoming resistance. rsc.orgresearchgate.net These octahedral complexes are more inert than their square planar platinum(II) counterparts and are activated by reduction within the cell. researchgate.netnih.gov This intracellular activation can be advantageous in overcoming resistance mechanisms. The axial ligands of platinum(IV) complexes can be functionalized with other bioactive molecules, creating "dual-action" or "multi-action" prodrugs that can target DNA as well as other cellular pathways implicated in resistance. rsc.orgresearchgate.net For example, a novel cisplatin-based prodrug, Platin-L, has been shown to kill prostate cancer cells by inhibiting fatty acid oxidation and decreasing mitochondrial bioenergetics, offering an alternative strategy to overcome resistance arising from enhanced DNA repair. nih.gov

Altering the way a platinum complex interacts with DNA is another critical strategy. The majority of cisplatin's cytotoxicity comes from the formation of 1,2-intrastrand cross-links on DNA, which are recognized and repaired by the nucleotide excision repair (NER) pathway. nih.govnih.gov Enhanced NER is a common mechanism of cisplatin resistance. mdpi.com Therefore, designing analogues that form different types of DNA adducts can overcome this resistance. For example, polynuclear platinum complexes can form longer-range DNA cross-links that are not efficiently repaired by NER. nih.govtums.ac.irmdpi.com Additionally, some novel platinum complexes have been designed to bind to DNA non-covalently, inducing cell death through mechanisms different from cisplatin and thus bypassing resistance related to DNA adduct repair. oup.com

The nature of the non-leaving amine ligands can also influence the structure and stability of the platinum-DNA adducts. nih.gov Substituting the ammine ligands of cisplatin with bulkier alkylamine groups, such as cyclopentylamine and cyclohexylamine, has been shown to destabilize the resulting platinum-DNA complex. nih.gov These altered adducts may be processed differently by cellular machinery, potentially interfering with protein-DNA interactions and overcoming resistance mechanisms. nih.gov

The following tables summarize key research findings on the design of platinum analogues to overcome cellular resistance.

| Compound | Key Structural Feature | Cancer Cell Line Panel | Finding | Reference |

|---|---|---|---|---|

| AMD473 | Sterically hindered 2-methylpyridine ligand | Human ovarian carcinoma (HOC) cell lines | Showed significantly reduced cross-resistance in cisplatin-resistant cell lines. Cellular accumulation was not reduced in lines where this is a major mechanism of cisplatin resistance. | nih.gov |

| Complex 2a | Steric hindrance from a pending 2-fluorobenzyl moiety | Cisplatin-resistant SGC7901/CDDP | Was sensitive to the cisplatin-resistant cell line, suggesting the steric hindrance is key to overcoming resistance. | nih.gov |

| Compound Class | Key Structural Feature | Cancer Cell Line Pairs | Finding | Reference |

|---|---|---|---|---|

| Oxaliplatin Analogues | Varying lipophilicity of carrier ligands | A2780/A2780cis (ovarian) and HCT-8/HCT-8ox (colorectal) | More lipophilic complexes had increased early influx but reduced cytotoxic activity. Resistance was overcome in HCT-8ox but not A2780cis, suggesting cell-line specific effects. | nih.gov |

| Compound Type | Design Strategy | Mechanism for Overcoming Resistance | Reference |

|---|---|---|---|

| "Dual-action" Pt(IV) prodrugs | Functionalization of axial ligands with other bioactive molecules | In addition to DNA damage, they perturb other pathways related to cisplatin resistance. | rsc.orgresearchgate.net |

| Platin-L | Cisplatin-based Pt(IV) complex | Targets mitochondrial metabolism by inhibiting fatty acid oxidation, bypassing resistance from enhanced DNA repair. | nih.gov |

| Pt(IV) complexes with bis-organosilane ligands | Higher lipophilicity compared to cisplatin | Higher cellular internalization and a different mechanism of action from cisplatin. | nih.gov |

| Compound Type | Mode of DNA Interaction | Mechanism for Overcoming Resistance | Reference |

|---|---|---|---|

| Polynuclear platinum complexes (e.g., BBR3464) | Formation of 1,4-interstrand and long-range intrastrand cross-links | Forms DNA adducts that are not efficiently repaired by the nucleotide excision repair pathway. | nih.govtums.ac.ir |

| Platinum(II)-terpyridine complex | Non-covalent binding to the minor groove of DNA | Induces cell death via a different mechanism than cisplatin, avoiding resistance based on the repair of covalent DNA adducts. | oup.com |

| cis-[Pt(R-NH2)2(NO3)2] (R-NH2 = cyclopentylamine, cyclohexylamine) | Forms destabilized platinum-DNA adducts | The altered structure of the DNA adducts may interfere with recognition and repair by cellular proteins. | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Biophysical Characterization of Biomolecular Interactions

Biophysical techniques are instrumental in understanding the thermodynamics and conformational changes that occur when Dichlorobis(cyclopentylamine)platinum interacts with biomolecules, particularly DNA.